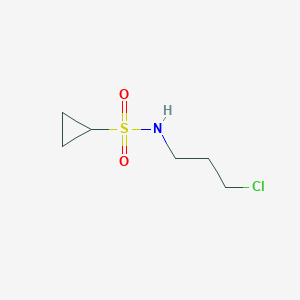

N-(3-chloropropyl)cyclopropanesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

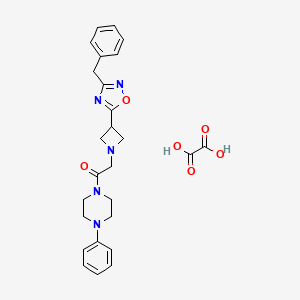

N-(3-chloropropyl)cyclopropanesulfonamide is a chemical compound with the molecular formula C6H12ClNO2S . It has a molecular weight of 197.69 .

Molecular Structure Analysis

The InChI code for N-(3-chloropropyl)cyclopropanesulfonamide is 1S/C6H12ClNO2S/c7-4-1-5-8-11(9,10)6-2-3-6/h6,8H,1-5H2 . This indicates that the molecule contains a cyclopropane ring, a sulfonamide group, and a 3-chloropropyl group.Physical And Chemical Properties Analysis

N-(3-chloropropyl)cyclopropanesulfonamide is a solid at room temperature .Wissenschaftliche Forschungsanwendungen

Synthesis of Substituted Cyclopentanes

N-(3-chloropropyl)cyclopropanesulfonamide and its derivatives play a significant role in organic synthesis, particularly in the formation of cyclopentanes. For example, carbanions of 3-chloropropyl pentachlorophenylsulfone undergo cyclization to form cyclopropyl sulfones, which then react with electron-deficient alkenes to produce substituted cyclopentanes (Mąkosza & Judka, 2004).

Catalytic Annulations in Organic Chemistry

The compound is also used in Lewis acid-catalyzed annulations, a process important for the synthesis of cyclopentene sulfonamides, which are subsequently converted into cyclopentanones with high diastereoselectivity (Mackay et al., 2014).

Formation of Indane Derivatives

N-(3-chloropropyl)cyclopropanesulfonamide derivatives are used in an AlCl3-promoted [2 + 3]-cycloaddition process, aiding in the synthesis of highly functionalized Indane derivatives (Zhu et al., 2014).

Application in Flow Chemistry

This compound is relevant in flow chemistry, particularly in the synthesis of ionic liquids under flow conditions using microstructured reactors. It's instrumental in reactions with (3-Chloropropyl)-trimethoxysilane and other alkylating agents (Löwe et al., 2010).

Aminochalcogenation Reactions

The compound is important in 1,3-aminothiolation and similar reactions, where it is used in the synthesis of ring-opened products with sulfonamides (Augustin et al., 2019).

Crystallization and Structural Analysis

It also plays a role in the crystallization and structural characterization of various substituted N-phenyl-2-phthalimidoethanesulfonamide derivatives, which are important in developing anticonvulsant drugs (Köktaş Koca et al., 2015).

Safety and Hazards

The safety data sheet for a similar compound, (3-Chloropropyl)trimethoxysilane, indicates that it is a combustible liquid and can cause eye irritation . It is recommended to keep away from heat/sparks/open flames/hot surfaces and to wear protective gloves/protective clothing/eye protection/face protection .

Eigenschaften

IUPAC Name |

N-(3-chloropropyl)cyclopropanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12ClNO2S/c7-4-1-5-8-11(9,10)6-2-3-6/h6,8H,1-5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQTPTTYCIPQUAT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1S(=O)(=O)NCCCCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-chloropropyl)cyclopropanesulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(2,5-dioxopyrrolidin-1-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2470820.png)

![N,1-dimethyl-4-oxo-N-phenyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2470825.png)

![2-{[3-(2-chlorophenyl)-5-isoxazolyl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B2470826.png)

![methyl 3-({(2Z)-3-[(furan-2-ylmethyl)carbamoyl]-8-methoxy-2H-chromen-2-ylidene}amino)benzoate](/img/structure/B2470830.png)

![4-(morpholinosulfonyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)benzamide](/img/structure/B2470836.png)